2-Hydroxy-4-phenylbutanoic acid
Overview
Description
2-Hydroxy-4-phenylbutanoic acid is an organic compound with the molecular formula C10H12O3. It is a chiral molecule, meaning it has two enantiomers: ®-2-hydroxy-4-phenylbutanoic acid and (S)-2-hydroxy-4-phenylbutanoic acid. This compound is significant in the pharmaceutical industry as a precursor for the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are used to treat hypertension and heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several methods have been developed for the preparation of 2-hydroxy-4-phenylbutanoic acid. These include:
Chemical Synthesis: One common method involves the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using chiral catalysts or reducing agents.
Biocatalytic Methods: The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using carbonyl reductases is another efficient method.
Industrial Production Methods:
Enzymatic Resolution: Enzymatic resolution of racemic mixtures using lipases can produce optically pure ®-2-hydroxy-4-phenylbutanoic acid.
Microbial Reduction: Microbial reduction using yeast strains such as Candida holmii has been employed to produce the compound with high enantiomeric excess.
Types of Reactions:
Reduction: The reduction of 2-oxo-4-phenylbutanoic acid to this compound is a key reaction.
Oxidation: Oxidation of this compound can yield 2-oxo-4-phenylbutanoic acid.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and biocatalysts such as carbonyl reductases.
Oxidizing Agents: Potassium permanganate and chromium trioxide.
Major Products:
Reduction Products: ®-2-hydroxy-4-phenylbutanoic acid and (S)-2-hydroxy-4-phenylbutanoic acid.
Oxidation Products: 2-oxo-4-phenylbutanoic acid.
Scientific Research Applications
2-Hydroxy-4-phenylbutanoic acid has several applications in scientific research:
Pharmaceuticals: It is a precursor for ACE inhibitors, which are used to treat hypertension and heart failure.
Biocatalysis: The compound is used in biocatalytic processes to produce optically pure pharmaceuticals.
Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The primary mechanism of action of 2-hydroxy-4-phenylbutanoic acid is its role as a precursor in the synthesis of ACE inhibitors. These inhibitors work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent reduction in blood pressure .
Comparison with Similar Compounds
2-Hydroxy-4-phenylbutanoate esters: These esters are also used as precursors for ACE inhibitors.
2-Oxo-4-phenylbutanoic acid: This compound is an intermediate in the synthesis of 2-hydroxy-4-phenylbutanoic acid.
Uniqueness: this compound is unique due to its high enantioselectivity and efficiency in the synthesis of ACE inhibitors. Its biocatalytic production methods offer environmental benefits and high catalytic efficiency .
Properties
IUPAC Name |
2-hydroxy-4-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJCEALGCZSIGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4263-93-8 | |
Record name | 2-Hydroxy-4-phenylbutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4263-93-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydroxy-4-phenylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXY-4-PHENYLBUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSP7I554Q9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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